2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one
Description
Properties
IUPAC Name |
2-methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-9-2-4-6(8-9)11-3-5(10)7-4/h2H,3H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCKQODDCGLUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)OCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrazole derivative with an oxazine precursor, followed by cyclization to form the fused ring system . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo-oxazine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including as a possible drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Frameworks
- 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one : Combines a pyrazole ring fused with a 1,4-oxazin-5-one system. The methyl group at position 2 likely influences steric and electronic properties.
- 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one (): Features additional pyran and benzene rings, enhancing planarity and conjugation. The 4-methoxyphenyl group may improve solubility and binding affinity .
- 6-Phenyl-5H-naphtho[2,1-b]pyrido[2,3-e][1,4]oxazin-5-one (): Contains a naphtho-pyrido-oxazinone core, offering extended π-conjugation. The phenyl substituent at position 6 enhances antibacterial activity .
- Pyrazolo[1,5-a]pyrazin-4-one derivatives (): Substituted with oxadiazole and hydroxymethyl groups, increasing H-bonding capacity (1 donor, 6 acceptors) for improved target engagement .
Table 1: Structural Features of Compared Compounds
Comparison of Yields and Conditions
- : 6-Phenyl-naphtho-oxazinone (Compound 9) achieved 44% yield via Suzuki coupling, while hexynyl derivative (Compound 11) yielded 21% .
- : Diazepinone synthesis utilized ethylene oxide and AlCl₃ in benzene, with yields unspecified .
Antioxidant and Anticancer Potential
- Pyrano-oxazinones (): Demonstrated antioxidant and anticancer activities, likely due to radical-scavenging pyrazole and electron-deficient oxazinone moieties .
- Naphtho-oxazinones (): Broad-spectrum antibacterial activity (e.g., Compounds 12 and 13 with thiophene/furan substituents showed Gram-positive/-negative efficacy) .
Biological Activity
2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one is a heterocyclic compound characterized by a fused pyrazole and oxazine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₆H₇N₃O₂
- Molecular Weight : 153.14 g/mol
- CAS Number : 2460757-71-3
Synthesis Methods
The synthesis of this compound typically involves the cyclization of pyrazole derivatives with oxazine precursors under specific conditions. Common methods include:
- Condensation Reaction : A pyrazole derivative is reacted with an oxazine precursor.
- Cyclization : The reaction conditions are optimized to promote the formation of the fused ring system.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study evaluated its cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that this compound showed stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) while exhibiting lower toxicity towards normal breast cells (MCF-10A) .
The mechanism underlying the anticancer activity involves:
- Induction of apoptosis through activation of caspases (caspase 3/7 and caspase 9).
- Modulation of NF-kB and p53 pathways.
- Promotion of autophagy through increased beclin-1 expression and mTOR inhibition .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. A study reported that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have focused on the biological evaluation of this compound:
- Study on Anticancer Activity :
- Study on Anti-inflammatory Effects :
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar heterocyclic compounds:
| Compound Name | Structure Type | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Pyrazole-Oxazine | Stronger than cisplatin | Significant inhibition |
| Pyrazolo[3,4-d]pyrimidine | Fused heterocycle | Moderate | Moderate |
| Pyrazolo[4,3-e][1,2,4]triazine | Fused triazine | Variable | Low |
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one?
The synthesis typically involves cyclization reactions of pyrazole precursors with oxazine-forming reagents. For example:
- Cyclocondensation : Reacting pyrazole derivatives with o-aminophenol in dioxane under reflux yields the fused oxazine ring (e.g., pyrazolo[3,4-b]benzo[e][1,4]oxazine derivatives) .
- Multi-step optimization : Key intermediates like 6-chloro-oxazin-5-ones can undergo Sonogashira coupling or nucleophilic substitution with alkynes or amines, requiring purification via flash chromatography (40% EtOAc/pet. ether) .
- Green chemistry approaches : Microwave-assisted synthesis reduces reaction times and improves yields compared to traditional thermal methods .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological characterization includes:
- IR spectroscopy : Identifies functional groups (e.g., disappearance of C=O or C-Br bands post-reaction, NH stretches at ~3346–3352 cm⁻¹) .
- NMR spectroscopy : ^1H NMR reveals aromatic proton environments (δ 6.50–8.71 ppm) and substituent effects; ^13C NMR confirms carbonyl carbons (δ ~180 ppm) and alkynyl carbons (~105 ppm) .
- Mass spectrometry (MS) : APCI or EI-MS validates molecular weight (e.g., m/z 349 [M+1] for alkynyl derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in oxazin-5-one derivatives?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance cyclization efficiency, while ethanol facilitates reflux-driven condensations .
- Catalyst use : Palladium catalysts (for Sonogashira coupling) improve alkyne incorporation, with yields reaching 67% under optimized conditions .
- Temperature and time : Prolonged reflux (8+ hours) ensures complete intermediate conversion, monitored via TLC .
Q. How should researchers address contradictions in structure-activity relationship (SAR) studies?
Contradictions may arise from substituent positioning or assay variability. Mitigation strategies:
- Systematic substitution : Vary substituents (e.g., methyl, chloro, methoxy) on aromatic rings to isolate electronic vs. steric effects .
- Dual assay validation : Cross-validate bioactivity (e.g., antimicrobial, anticancer) in both enzymatic and cell-based assays .
- Computational docking : Use molecular modeling to predict binding interactions with targets like penicillin-binding proteins .
Q. What eco-friendly methodologies exist for synthesizing this compound?
Sustainable approaches include:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >60% .
- Solvent substitution : Replace dioxane with biodegradable solvents (e.g., cyclopentyl methyl ether) where feasible .
- Continuous flow reactors : Enhance reproducibility and minimize waste in multi-step syntheses .
Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved during characterization?
Discrepancies often stem from solvent effects or impurities. Best practices:
- Purity verification : Use HPLC or GC-MS to confirm >95% purity before spectral analysis .
- Solvent standardization : Compare data in consistent solvents (e.g., CDCl3 for NMR) .
- Multi-technique cross-check : Correlate IR, NMR, and MS data to resolve ambiguous peaks (e.g., overlapping aromatic protons) .
Q. What role do heterocyclic moieties (e.g., oxazole, pyridine) play in bioactivity?
- Oxazole rings : Enhance π-π stacking with biological targets (e.g., enzymes), improving binding affinity .
- Pyridine/pyrazine cores : Act as hydrogen-bond acceptors, critical for interactions with residues in active sites .
- Methyl substituents : Increase lipophilicity, enhancing membrane permeability in cellular assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
